

The Molecular Architecture of Momor-cerebroside I: A Technical Overview

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Compound of Interest

Compound Name: Momor-cerebroside I

Cat. No.: B1162676

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This document provides a detailed examination of the structure of **Momor-cerebroside I**, a glucocerebroside identified in various plant sources, including *Euphoria longana* and *Salsola imbricata*. The structural elucidation of this glycosphingolipid has been achieved through a combination of chemical and spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Core Structure and Stereochemistry

Momor-cerebroside I is a complex glycolipid with the molecular formula $C_{48}H_{93}NO_{10}$ and a molecular weight of 844.27 g/mol. Its structure is composed of three fundamental units: a sphingoid base, a fatty acid, and a monosaccharide.

- **Sphingoid Base:** The core of the ceramide portion is a sphingosine-type or phytosphingosine-type long-chain amino alcohol.
- **Fatty Acid:** This component is a 2-hydroxy fatty acid that is amide-linked to the sphingoid base.
- **Monosaccharide:** A single glucose unit is attached to the primary hydroxyl group of the sphingoid base via a β -glycosidic linkage.

A key feature of **Momor-cerebroside I** is that it exists as a mixture of geometrical isomers, specifically the (8E) and (8Z) forms, arising from a double bond in the sphingoid base. The established stereochemistry for the core structure is crucial for its biological activity and interactions.

Spectroscopic Data for Structural Determination

The definitive structure of **Momor-cerebroside I** was established through comprehensive spectroscopic analysis. While the complete dataset from the original characterization is not fully accessible, data from subsequent isolations provide insight into its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal in defining the connectivity and stereochemistry of **Momor-cerebroside I**. Although a complete spectral assignment for the pure compound is not available in the public domain, analysis of a mixture containing **Momor-cerebroside I** has confirmed several characteristic signals.

Assignment	^1H -NMR δ (ppm)	^{13}C -NMR δ (ppm)	Key Correlations & Remarks
Glucose Moiety			
Anomeric H-1"	4.30 (d, J = 7.9 Hz)	103.4	The coupling constant confirms the β -configuration of the glycosidic bond.
C-2"	73.6		
C-3"	76.6		
C-4"	70.1		
C-5"	76.4		
C-6"	61.2		
Sphingoid & Fatty Acid			
Amide N-H			
C-1	68.5	HMBC correlation with H-2 and H-1".	
C-2	4.26	50.2	HMBC correlation with C-1, C-3, and C-1'.
C-3	3.62	74.1	
C-1' (Fatty Acid C=O)	175.7	HMBC correlation with H-2 and H-2'.	
C-2' (Fatty Acid CH-OH)	4.02	71.5	HMBC correlation with C-1' and C-3'.

Note: The presented data is based on the analysis of a mixture of **Momor-cerebroside I** and Phytolacca cerebroside as reported in ACS Omega 2022, 7, 23, 19335–19346. The specific shifts for pure **Momor-cerebroside I** may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of **Momor-cerebroside I**, which aids in confirming the identity of the sphingoid base and the fatty acid chain. High-resolution mass spectrometry confirms the molecular formula $C_{48}H_{93}NO_{10}$. Tandem MS (MS/MS) experiments would typically reveal characteristic fragmentation patterns, including:

- Loss of the glucose moiety.
- Cleavage of the amide bond, yielding fragments corresponding to the sphingoid base and the fatty acid.
- Water loss from the hydroxyl groups.

Experimental Protocols

The isolation and structural elucidation of **Momor-cerebroside I** involve a multi-step process. The following is a generalized protocol based on standard methodologies for cerebroside characterization.

Extraction and Isolation

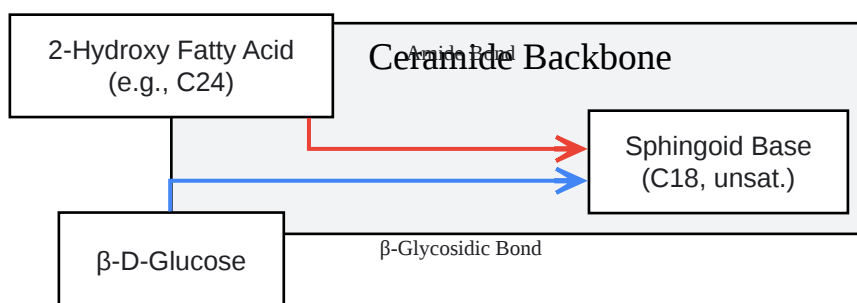
- **Extraction:** The dried and powdered plant material (e.g., pulp of *Euphoria longana*) is typically extracted with a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and methanol, to separate compounds based on their solubility.
- **Solvent Partitioning:** The crude extract is subjected to solvent-solvent partitioning to further fractionate the components.
- **Column Chromatography:** The fraction containing cerebroside is repeatedly chromatographed over silica gel and/or Sephadex LH-20 columns. Elution is performed with a gradient of solvents, such as chloroform-methanol mixtures, to isolate the pure compound.
- **Purity Assessment:** The purity of the isolated **Momor-cerebroside I** is assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Structural Characterization

- **NMR Spectroscopy:** ^1H -NMR, ^{13}C -NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz) using a suitable deuterated solvent like pyridine- d_5 or DMSO- d_6 . These experiments are used to determine the proton and carbon skeletons, establish connectivities, and define the stereochemistry of the molecule.
- **Mass Spectrometry:** High-resolution mass spectra (e.g., HR-FAB-MS or HR-ESI-MS) are acquired to determine the exact molecular weight and elemental composition. MS/MS analysis is performed to study the fragmentation pattern and confirm the structural subunits.
- **Chemical Degradation (Methanolysis):** To definitively identify the fatty acid and sphingoid base components, the cerebroside can be subjected to acid-catalyzed methanolysis. This process cleaves the amide and glycosidic bonds, yielding fatty acid methyl esters and the sphingoid base, which can then be identified by Gas Chromatography-Mass Spectrometry (GC-MS) analysis and comparison with authentic standards.

Molecular Structure Visualization

The following diagram illustrates the fundamental structure of **Momor-cerebroside I**, highlighting the key functional groups and their linkages.



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Caption: Core components of **Momor-cerebroside I**.

- To cite this document: BenchChem. [The Molecular Architecture of Momor-cerebroside I: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1162676#what-is-the-structure-of-momor-cerebroside-i\]](https://www.benchchem.com/product/b1162676#what-is-the-structure-of-momor-cerebroside-i)

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